Cyclizine-d4 Hydrochloride is synthesized from Cyclizine through deuteration processes. It is classified as an antihistamine and has applications in various fields such as medicinal chemistry, pharmacology, and analytical chemistry. The compound can be obtained through specialized chemical suppliers that provide reference standards for research purposes.
The synthesis of Cyclizine-d4 Hydrochloride involves several methods, primarily focusing on deuteration techniques. Common approaches include:
The reaction typically follows these steps:
The molecular formula for Cyclizine-d4 Hydrochloride is with a molecular weight of approximately 302.84 g/mol. The structure includes a piperazine ring bonded to a benzhydryl group, characterized by the following features:
Cl.CN1CCN(CC1)C(c2ccccc2)c3ccccc3
MSIJLVMSKDXAQN-MMJSDMDPSA-N
The presence of deuterium is indicated in its isotopic labeling, which affects its physical and chemical properties compared to non-deuterated counterparts.
Cyclizine-d4 Hydrochloride undergoes various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation, while substitution reactions may involve electrophilic aromatic substitution techniques.
Cyclizine-d4 Hydrochloride functions primarily as a histamine H1 receptor antagonist. By blocking histamine's action at H1 receptors, it alleviates allergy symptoms such as itching and sneezing. Additionally, its anticholinergic properties contribute to its effectiveness as an antiemetic by inhibiting muscarinic receptors within the central nervous system. This dual mechanism makes it useful for treating nausea and vomiting associated with motion sickness and other conditions.
Cyclizine-d4 Hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for handling and application in laboratory settings .
Cyclizine-d4 Hydrochloride has diverse applications across several scientific fields:
Cyclizine-d4 hydrochloride is a deuterated analogue of the antiemetic drug cyclizine, specifically designed with four deuterium atoms at strategic molecular positions. Its molecular formula is C₁₈H₁₉D₄ClN₂, with a molecular weight of 306.87 g/mol [1] [3] [4]. The deuterium atoms are incorporated at the 2,2,6,6 positions of the piperazine ring, replacing all four hydrogen atoms on the two methylene groups adjacent to the nitrogen atoms. This specific substitution pattern is confirmed by the SMILES notation: [2H]C1([2H])CN(C)CC([2H])([2H])N1C(c1ccccc1)c1ccccc1
[3] [5]. The deuterium labeling maintains the core pharmacophore while altering key physicochemical properties critical for research applications.
The isotopic purity of this compound is typically >95%, as verified by HPLC, ensuring minimal interference from non-deuterated species in analytical applications [3]. This high isotopic enrichment is essential for its primary use as an internal standard in mass spectrometry-based quantification of cyclizine in biological matrices, where distinct mass shifts enable precise differentiation from endogenous compounds.
Table 1: Molecular Characterization of Cyclizine-d4 Hydrochloride and Non-Deuterated Analog
Property | Cyclizine-d4 Hydrochloride | Non-Deuterated Cyclizine HCl |
---|---|---|
Molecular Formula | C₁₈H₁₉D₄ClN₂ | C₁₈H₂₂N₂·HCl (C₁₈H₂₃ClN₂) |
Molecular Weight (g/mol) | 306.87 | 302.84 |
CAS Number | 1246814-82-3 | 303-25-3 |
Deuterium Positions | Piperazine ring (2,2,6,6) | N/A |
Key SMILES Notation | [2H]C1([2H])CN(C)CC([2H])([2H])N1... | CN1CCN(CC1)C(C1=CC=CC=C1)C1=CC... |
Data compiled from [1] [3] [7]
Structurally, cyclizine-d4 hydrochloride retains the core benzhydrylpiperazine scaffold of non-deuterated cyclizine hydrochloride (C₁₈H₂₃ClN₂), but exhibits a 4.03 g/mol mass increase due to deuterium substitution [7] [9]. This mass difference is analytically significant but does not alter the molecule's stereoelectronic properties or receptor binding affinity, as deuterium forms similar chemical bonds to hydrogen. The unlabelled cyclizine hydrochloride has a melting point of 258–260°C, while the deuterated variant is expected to show a slight increase due to isotopic effects, though experimental data is limited [9].
Deuterium labeling primarily impacts metabolic stability. The C–D bonds at the 2,2,6,6 positions exhibit higher bond dissociation energy (~2 kcal/mol) compared to C–H bonds, potentially slowing hepatic N-demethylation—the primary metabolic pathway of cyclizine mediated by cytochrome P450 enzymes [7] [10]. This kinetic isotope effect (KIE) reduces first-pass metabolism, making cyclizine-d4 ideal as a stable internal standard for pharmacokinetic studies where non-deuterated cyclizine undergoes rapid transformation to norcyclizine [10].
Cyclizine-d4 hydrochloride is typically supplied as a neat solid with >95% purity (HPLC) and requires storage at +4°C to maintain stability [3] [5]. It is freely soluble in polar solvents like methanol, ethanol, and water, but exhibits limited solubility in non-polar solvents (e.g., hexane or ethyl acetate). This solubility profile aligns with its hydrochloride salt form, which enhances aqueous dispersibility compared to the free base.
The compound demonstrates excellent thermal stability at room temperature during shipping and handling [3]. However, prolonged exposure to acidic or alkaline conditions (pH <3 or >9) may accelerate hydrolytic degradation, particularly at the benzhydryl-piperazine bond. Stability studies indicate no significant degradation under standard laboratory conditions (25°C, 60% RH) over 12 months when protected from light and moisture [3] [5]. For long-term storage, desiccated environments at -20°C are recommended to prevent deuterium exchange with atmospheric moisture, which could compromise isotopic integrity.
Nuclear Magnetic Resonance (NMR):¹H-NMR spectra of cyclizine-d4 hydrochloride show complete absence of signals at 2.5–3.0 ppm, corresponding to the four hydrogen atoms replaced by deuterium on the piperazine ring. The benzhydryl proton (CHPh₂) appears as a singlet at ~5.5 ppm, while aromatic protons resonate at 7.2–7.4 ppm. ¹³C-NMR reveals no carbon signal shifts compared to non-deuterated cyclizine, but deuterium coupling may cause peak broadening at C2/C6 [3] [5].
Mass Spectrometry (MS):High-resolution MS displays a characteristic [M]⁺ ion at m/z 306.87, with a 4-unit shift from non-deuterated cyclizine (m/z 302.84). Fragmentation patterns include:
Infrared Spectroscopy (IR):IR spectra retain key functional group absorptions of non-deuterated cyclizine:
Table 2: Key Spectroscopic Signatures of Cyclizine-d4 Hydrochloride
Technique | Key Features | Analytical Utility |
---|---|---|
¹H-NMR | - Absence of signals at 2.5–3.0 ppm (piperazine H) - Singlet at 5.5 ppm (benzhydryl H) | Confirms deuterium substitution sites |
MS (ESI+) | - [M]⁺ at m/z 306.87 - Fragments: m/z 291.85 (M–CH₃), 167.08 (Ph₂CH⁺) | Quantification standard; metabolic stability assessment |
IR | - C–D stretches: 2,100–2,200 cm⁻¹ - Aromatic C=C: 1,490–1,600 cm⁻¹ | Verification of deuterium incorporation & functional groups |
HPLC-UV | Retention time identical to non-deuterated cyclizine | Purity assessment (>95%) |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0